molecular formula C4H6ClN3O2 B12509531 5-Aminopyrimidine-4,6-diol hydrochloride

5-Aminopyrimidine-4,6-diol hydrochloride

Cat. No.: B12509531
M. Wt: 163.56 g/mol
InChI Key: ISWGTXOPUNGLLY-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-4,6-diol hydrochloride is an organic compound with the molecular formula C4H6ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aminopyrimidine-4,6-diol hydrochloride can be synthesized through a modified condensation reaction of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The optimized procedure involves using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the same condensation reaction, with careful control of reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrimidine-4,6-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Aminopyrimidine-4,6-diol hydrochloride has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 5-Aminopyrimidine-4,6-diol hydrochloride is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production in immune-activated cells . This inhibition may involve the suppression of enzymes involved in nitric oxide synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminopyrimidine-4,6-diol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide production sets it apart from other pyrimidine derivatives .

Properties

Molecular Formula

C4H6ClN3O2

Molecular Weight

163.56 g/mol

IUPAC Name

5-amino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C4H5N3O2.ClH/c5-2-3(8)6-1-7-4(2)9;/h1H,5H2,(H2,6,7,8,9);1H

InChI Key

ISWGTXOPUNGLLY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)N)O.Cl

Origin of Product

United States

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